molecular formula C21H20N4O2S2 B3298533 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole CAS No. 897487-13-7

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole

Cat. No.: B3298533
CAS No.: 897487-13-7
M. Wt: 424.5 g/mol
InChI Key: MFXAIMUOKOBHKM-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .

Biochemical Analysis

Biochemical Properties

Benzo[d]thiazol-2-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in the inflammatory response . The interaction with COX enzymes is characterized by the binding of Benzo[d]thiazol-2-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Cellular Effects

Benzo[d]thiazol-2-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone exerts various effects on different cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes and disrupting mitochondrial membrane potential . Additionally, Benzo[d]thiazol-2-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival . The compound also affects gene expression by modulating transcription factors and other regulatory proteins involved in cellular metabolism and stress responses .

Molecular Mechanism

The molecular mechanism of action of Benzo[d]thiazol-2-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as COX enzymes, through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition . Additionally, Benzo[d]thiazol-2-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can activate or inhibit various signaling proteins, thereby altering cellular responses and gene expression . The compound’s ability to modulate enzyme activity and gene expression underlies its therapeutic potential in treating inflammatory diseases and cancer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzo[d]thiazol-2-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone have been observed to change over time. The stability of this compound is influenced by factors such as pH, temperature, and exposure to light . Over time, Benzo[d]thiazol-2-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone may undergo degradation, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of COX enzymes and persistent effects on cellular function .

Dosage Effects in Animal Models

The effects of Benzo[d]thiazol-2-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone vary with different dosages in animal models. At low doses, this compound has been shown to effectively reduce inflammation and inhibit tumor growth without causing significant adverse effects . At higher doses, Benzo[d]thiazol-2-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, due to its accumulation in the liver and kidneys . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

Benzo[d]thiazol-2-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions enhance the solubility and excretion of Benzo[d]thiazol-2-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, thereby reducing its bioavailability and potential toxicity . The compound’s effects on metabolic flux and metabolite levels have been studied to understand its impact on cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of Benzo[d]thiazol-2-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, Benzo[d]thiazol-2-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can bind to plasma proteins, such as albumin, affecting its distribution and accumulation in different tissues . The localization of this compound within cells is influenced by its interactions with intracellular transporters and binding proteins .

Subcellular Localization

The subcellular localization of Benzo[d]thiazol-2-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of Benzo[d]thiazol-2-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone within these compartments influences its interactions with biomolecules and its overall biological activity . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and therapeutic potential .

Preparation Methods

The synthesis of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole involves multiple steps. One common method includes the reaction of 2-aminobenzothiazole with piperazine in the presence of a suitable coupling agent. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to increase the yield and reduce the reaction time .

Chemical Reactions Analysis

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and methanol, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S2/c1-13-7-8-15(27-2)17-18(13)29-21(23-17)25-11-9-24(10-12-25)20(26)19-22-14-5-3-4-6-16(14)28-19/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXAIMUOKOBHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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